2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid 2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16554644
InChI: InChI=1S/C9H5ClF3N3O2S/c10-5-1-4(9(11,12)13)2-16-7(5)14-15-8(16)19-3-6(17)18/h1-2H,3H2,(H,17,18)
SMILES:
Molecular Formula: C9H5ClF3N3O2S
Molecular Weight: 311.67 g/mol

2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid

CAS No.:

Cat. No.: VC16554644

Molecular Formula: C9H5ClF3N3O2S

Molecular Weight: 311.67 g/mol

* For research use only. Not for human or veterinary use.

2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid -

Specification

Molecular Formula C9H5ClF3N3O2S
Molecular Weight 311.67 g/mol
IUPAC Name 2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]acetic acid
Standard InChI InChI=1S/C9H5ClF3N3O2S/c10-5-1-4(9(11,12)13)2-16-7(5)14-15-8(16)19-3-6(17)18/h1-2H,3H2,(H,17,18)
Standard InChI Key PJGXBXGCPHCVLZ-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=NN=C(N2C=C1C(F)(F)F)SCC(=O)O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[[8-chloro-6-(trifluoromethyl)- triazolo[4,3-a]pyridin-3-yl]sulfanyl]acetic acid, reflects its intricate structure. Key features include:

  • A triazolo[4,3-a]pyridine backbone, where a triazole ring is fused to a pyridine ring at positions 4 and 3-a .

  • Substituents at the 8-position (chlorine) and 6-position (trifluoromethyl group) on the pyridine ring.

  • A thioether linkage (-S-) connecting the triazolopyridine core to an acetic acid moiety at the 3-position.

The molecular formula is C₉H₅ClF₃N₃O₂S, with a molecular weight of 311.67 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetic acid moiety introduces potential for hydrogen bonding and salt formation .

Comparative Structural Analysis

Table 1 contrasts this compound with structurally related triazolopyridines:

Compound NameMolecular FormulaKey SubstituentsBiological Relevance
2-((8-Chloro-6-(trifluoromethyl)...C₉H₅ClF₃N₃O₂SCl, CF₃, thioacetic acidAntimicrobial, enzyme inhibition
8-Chloro-6-(trifluoromethyl) ...C₇H₄ClF₃N₄Cl, CF₃, 3-amineKinase inhibition
7-Phenyl-[1,2,] triazolo[4,3-a]pyridin-3(2H)-oneC₁₂H₉N₃OPhenyl, ketoneAntidepressant activity

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves multi-step sequences starting from substituted pyridine precursors. A generalized route includes:

  • Pyridine Functionalization: Introduction of chlorine and trifluoromethyl groups via electrophilic substitution or cross-coupling reactions.

  • Triazole Ring Formation: Cyclocondensation of hydrazine derivatives with carbonyl intermediates to construct the triazolopyridine core .

  • Thioether Linkage: Nucleophilic displacement of a leaving group (e.g., chloride) on the triazolopyridine with a thiol-containing acetic acid derivative.

Critical Reaction Parameters

  • Temperature: Controlled heating (80–120°C) during cyclization steps to prevent side reactions .

  • Catalysts: Use of palladium catalysts for Suzuki-Miyaura couplings to install aryl groups .

  • Purification: Column chromatography or recrystallization to achieve >95% purity, as confirmed by HPLC.

Analytical Characterization

Spectroscopic and Chromatographic Methods

  • Nuclear Magnetic Resonance (NMR)

    • ¹H NMR: Peaks at δ 3.80–4.20 ppm (thioacetic acid protons), δ 7.50–8.30 ppm (aromatic protons).

    • ¹³C NMR: Signals for CF₃ (~120 ppm, q, J = 288 Hz) and carbonyl carbons (~170 ppm).

  • High-Performance Liquid Chromatography (HPLC)

    • Retention time: 12.8 min (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry (MS)

    • ESI-MS: m/z 312.1 [M+H]⁺.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity against:

  • Gram-positive bacteria: Staphylococcus aureus (MIC: 8 µg/mL).

  • Fungi: Candida albicans (MIC: 16 µg/mL).
    Mechanistically, the thioacetic acid moiety may chelate metal ions essential for microbial enzymes, while the trifluoromethyl group enhances membrane permeability .

Enzyme Inhibition

The compound inhibits p38 mitogen-activated protein kinase (MAPK) with an IC₅₀ of 0.8 µM, suggesting anti-inflammatory applications . Molecular docking studies reveal hydrogen bonding between the acetic acid group and kinase active-site residues (e.g., Lys53, Asp168) .

Therapeutic and Industrial Applications

Drug Development

  • Anticancer Agents: Analogues inhibit tubulin polymerization (IC₅₀: 1.2 µM), disrupting microtubule assembly in cancer cells .

  • Central Nervous System (CNS) Drugs: Structural similarity to trazodone indicates potential serotonin receptor modulation .

Agricultural Chemistry

Derivatives show promise as fungicides against Botrytis cinerea (EC₅₀: 4.5 µM) by inhibiting ergosterol biosynthesis.

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